Eurycolactone B

Beschreibung

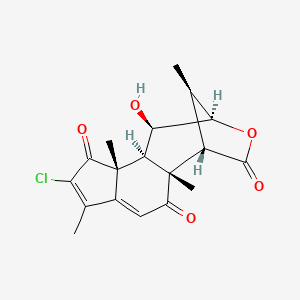

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

301644-47-3 |

|---|---|

Molekularformel |

C18H19ClO5 |

Molekulargewicht |

350.8 g/mol |

IUPAC-Name |

(1S,2R,9R,10S,11R,12R,15R)-7-chloro-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |

InChI |

InChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1 |

InChI-Schlüssel |

AADARBXIPKSRIY-BEWFXXFISA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C(=C4C)Cl)C)C)O |

Kanonische SMILES |

CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O |

Herkunft des Produkts |

United States |

Isolation and Comprehensive Structural Characterization of Eurycolactone B

Multi-Dimensional Spectroscopic and Diffraction-Based Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive analytical technique for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org In the study of complex natural products like Eurycolactone B, this method is invaluable for unambiguously establishing its complete stereochemistry and understanding its conformational preferences in the solid state.

While spectroscopic methods such as NMR are powerful tools for elucidating the connectivity of atoms and relative stereochemistry, X-ray crystallography provides the ultimate confirmation of the absolute arrangement of atoms in space. researchgate.netnih.gov This is particularly crucial for molecules with multiple stereocenters, where other methods might be ambiguous. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The way the X-rays are scattered by the electron clouds of the atoms allows for the construction of a detailed three-dimensional electron density map, from which the positions of individual atoms can be determined. wikipedia.org

For this compound, which possesses a complex polycyclic structure with several chiral centers, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. The quality of the crystal directly impacts the resolution and accuracy of the final structure. In the broader context of the quassinoid family to which this compound belongs, X-ray crystallography has been instrumental in confirming the structures of related compounds. researchgate.netnih.gov For instance, the structures of laurycolactone A and a revised structure for eurycomalactone (B1215533) were confirmed by X-ray diffraction analysis. researchgate.net Similarly, the structure of eurycolactone F was also confirmed using this method. nih.gov

The determination of the absolute stereochemistry is often achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net This effect allows for the differentiation between a molecule and its mirror image (enantiomer), thereby establishing the true R/S configuration at each chiral center. libretexts.org

While specific crystallographic data for this compound itself is not detailed in the provided search results, the common application of this technique to closely related quassinoids underscores its importance in the definitive structural elucidation of this class of compounds. researchgate.netnih.gov The data obtained from such an analysis would typically be presented in a table summarizing key crystallographic parameters.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

| Formula | The chemical formula of the compound. |

| Molecular Weight | The mass of one mole of the compound. |

| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A parameter used to determine the absolute stereochemistry of a chiral crystal. researchgate.net |

Elucidation of the Biosynthetic Pathway of Eurycolactone B

Proposed Enzymatic Steps in C18 Quassinoid Biogenesis

The biosynthesis of quassinoids is believed to originate from the mevalonate (B85504) pathway, leading to a tetracyclic triterpenoid (B12794562) precursor such as euphol (B7945317) or tirucallol. numberanalytics.comuef.fi The initial committed steps in quassinoid biosynthesis have been identified through studies on the invasive tree of heaven, Ailanthus altissima. nih.govfrontiersin.orgresearchgate.net These findings suggest a pathway that begins with the cyclization of 2,3-oxidosqualene (B107256).

The proposed enzymatic sequence starts with:

Oxidosqualene Cyclase (OSC): An OSC, specifically a tirucalla-7,24-dien-3β-ol synthase (AaTS in A. altissima), catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. nih.gov

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, a series of oxidation reactions are catalyzed by cytochrome P450 enzymes. Research has identified two such enzymes, AaCYP71CD4 and AaCYP71BQ17, that act sequentially to convert the triterpenoid scaffold into the protolimonoid melianol (B1676181). nih.govfrontiersin.org Melianol is a key intermediate, highlighting a shared evolutionary origin with limonoids. nih.gov

From the melianol intermediate, the pathway toward the diverse quassinoid skeletons, including the C18 skeleton of Eurycolactone B, involves a series of complex and currently less-defined enzymatic reactions. These transformations are characterized by multi-step oxidative degradation, cleavage, and rearrangement of the carbon skeleton. numberanalytics.comnih.gov The formation of the C18 backbone from a C30 triterpene precursor requires the removal of twelve carbon atoms, including the loss of a four-carbon side chain and methyl groups, and extensive modification of the remaining rings to create the characteristic lactone moieties found in many quassinoids.

| Enzyme Class | Specific Enzyme (from A. altissima) | Function in Quassinoid Biosynthesis |

| Oxidosqualene Cyclase | AaTS | Catalyzes the cyclization of 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol. |

| Cytochrome P450 | AaCYP71CD4 | Catalyzes an early oxidation step in the pathway. |

| Cytochrome P450 | AaCYP71BQ17 | Catalyzes a subsequent oxidation step leading to the formation of melianol. |

Precursor Feeding Studies and Isotopic Labeling Investigations

Precursor feeding studies, often combined with isotopic labeling, are classical and powerful techniques for elucidating the biosynthetic pathways of natural products. nih.govtaylorandfrancis.combiorxiv.org This methodology involves supplying a living system (such as a plant or cell culture) with a putative precursor enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N). nih.govbiorxiv.org By tracking the incorporation of the label into the final product, researchers can confirm precursor-product relationships and map the metabolic route. taylorandfrancis.com

While specific isotopic labeling studies detailing the complete pathway to this compound are not prominent in the literature, the general approach has been applied to related compounds in the Eurycoma genus. For instance, studies on adventitious root cultures of Eurycoma harmandiana have demonstrated that precursor feeding can influence the production of secondary metabolites. researchgate.net In one such study, the addition of tryptophan as a precursor enhanced the production of canthin-6-one (B41653) alkaloids, which are also found in Eurycoma species. researchgate.net The same study noted that elicitors like yeast extract could significantly boost the accumulation of quassinoids. researchgate.net Such experiments confirm the viability of using in vitro culture systems and precursor feeding to investigate and potentially enhance the production of these complex molecules.

For this compound, it is hypothesized that feeding experiments with ¹³C-labeled acetate (B1210297) or mevalonate would demonstrate their incorporation into the core triterpenoid structure, confirming its origin via the mevalonate pathway. numberanalytics.com Further studies using labeled intermediates, once identified, would be crucial for mapping the intricate sequence of oxidative and cleavage reactions that lead to the final C18 skeleton.

Genetic and Molecular Biology Approaches to Biosynthetic Enzyme Identification

Modern 'omics'-based strategies have become indispensable for identifying the genes and enzymes involved in complex biosynthetic pathways, surmounting the challenges of traditional biochemical methods. frontiersin.org The elucidation of the early steps in quassinoid biosynthesis in Ailanthus altissima serves as a prime example of the power of these genetic and molecular biology approaches. nih.govfrontiersin.org

The key strategies employed include:

Transcriptome and Metabolome Profiling: By comparing the gene expression (transcriptome) and chemical compound profiles (metabolome) across different plant tissues (e.g., roots, leaves, bark), researchers can identify genes that are highly expressed in tissues where quassinoids accumulate. nih.gov This correlation provides a pool of candidate genes potentially involved in the biosynthetic pathway.

Co-expression Analysis: Biosynthetic genes for a specific pathway are often co-regulated and thus co-expressed. Analyzing gene expression data to find genes that are expressed in a similar pattern to a known pathway gene (a "bait" gene) is a powerful tool for discovering additional enzymes in the same pathway. nih.gov This method was successfully used to identify the two cytochrome P450s that act downstream of the initial oxidosqualene cyclase in A. altissima. nih.gov

Heterologous Expression: To confirm the function of a candidate gene, it can be isolated and expressed in a host organism that does not naturally produce the compounds of interest, such as the plant Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). nih.govfrontiersin.org If the host organism, when supplied with the appropriate precursor, produces the expected intermediate, the enzyme's function is validated. This transient expression approach was critical in confirming the roles of AaTS and the two subsequent P450s in producing melianol. nih.gov

These molecular techniques are poised to be the primary methods for discovering the remaining enzymes in the this compound pathway, including the specific tailoring enzymes responsible for the extensive oxidative cleavages and rearrangements.

Comparative Biosynthesis with Related Nortriterpenoid Skeletons

The study of quassinoid biosynthesis is greatly informed by comparison with related classes of nortriterpenoids, particularly limonoids. Limonoids are structurally similar, highly modified triterpenoids found in the sister families Meliaceae and Rutaceae. nih.govresearchgate.net For a long time, a biosynthetic relationship was speculated based on structural similarities. researchgate.net

Recent research has provided definitive evidence for this relationship, demonstrating that quassinoids and limonoids share a common evolutionary origin and an identical early biosynthetic pathway. nih.govfrontiersin.org The key findings are:

Shared Intermediate: The discovery that both pathways proceed through the protolimonoid intermediate melianol is a cornerstone of this comparative understanding. nih.gov An oxidosqualene cyclase and two P450s in Ailanthus altissima (family Simaroubaceae) produce the same intermediate as enzymes found in limonoid-producing plants. nih.gov

Divergent Evolution: After the formation of melianol, the pathways diverge. Different plant families evolved distinct sets of "tailoring" enzymes (likely additional P450s, dehydrogenases, etc.) that modify the shared precursor in different ways, leading to the vast structural diversity seen between quassinoids and limonoids.

This shared origin underscores a broader evolutionary strategy in plants for generating chemical diversity. The development of a core pathway to a key intermediate, followed by the evolution of divergent, family-specific tailoring enzymes, allows for the creation of a wide array of specialized metabolites from a common starting point. Understanding the well-studied limonoid pathway can therefore provide valuable hypotheses for the undiscovered later steps in the biosynthesis of quassinoids like this compound.

Synthetic Endeavors Towards Eurycolactone B

Strategic Considerations for the Total Synthesis of Complex C18 Quassinoids

The total synthesis of quassinoids, particularly the C18 subclass to which Eurycolactone B belongs, is a significant undertaking due to their intricate and highly oxygenated structures. soton.ac.ukuef.fi These natural products are degraded triterpenoids characterized by complex, fused polycyclic ring systems, often featuring bridged elements and a dense array of stereogenic centers. uef.finumberanalytics.comresearchgate.net The primary challenges in their synthesis include the construction of the complex carbon skeleton, the precise control of stereochemistry across multiple chiral centers, and the installation of various oxygen functional groups in the correct positions. numberanalytics.com

C18 quassinoids, such as Samaderine A and the laurycolactones, are distinguished by an A-ring that has been contracted by one carbon, adding another layer of synthetic complexity compared to the more common C20 quassinoids. soton.ac.uk Over the years, synthetic chemists have developed several innovative strategies to address these challenges. These include:

Cascade Reactions: These reactions allow for the rapid assembly of complex core structures in a single, efficient step. numberanalytics.com

Annulation Strategies: Stepwise construction of the ring system, such as a C→ABC→ABCD ring annulation sequence, has been successfully employed in the synthesis of related quassinoids like (+)-quassin, using key steps like aldol (B89426) reactions and intramolecular Diels-Alder reactions. researchgate.net

Biomimetic Synthesis: Approaches inspired by the proposed biosynthetic pathways of quassinoids offer an efficient route to these molecules. numberanalytics.com

Novel Methodologies: The development of new chemical reactions, such as copper-catalyzed double couplings, has been explored to create the strategic carbon-carbon bonds necessary to build the quassinoid scaffold. escholarship.org

Despite these advanced strategies, successful total syntheses of quassinoids remain limited, highlighting the persistent challenge these molecules present. soton.ac.ukuef.fi Any successful synthesis must navigate lengthy reaction sequences and often contend with late-stage oxidation steps, which can be inefficient. escholarship.org

Progress and Challenges in the De Novo Chemical Synthesis of this compound

De novo synthesis refers to the construction of complex molecules from simple, readily available starting materials. nih.gov To date, a completed de novo total synthesis of this compound has not been documented in scientific literature. benchchem.com The absence of a reported synthesis underscores the formidable challenges posed by its specific structure.

The primary hurdles for the total synthesis of this compound include:

Construction of the C18 Skeleton: Building the characteristic contracted A-ring of the C18 quassinoid framework is a significant synthetic design problem.

Stereochemical Control: The molecule contains numerous stereocenters that must be set with precise spatial arrangement, as stereochemistry is critical to the biological activity of quassinoids. numberanalytics.com

Halogenation: this compound is a halogenated quassinoid, containing a chlorine atom. researchgate.net The selective and stereocontrolled introduction of a chlorine atom onto the complex scaffold presents a unique and difficult challenge.

Dense Oxygenation: Like other quassinoids, the structure is heavily decorated with oxygen-containing functional groups, requiring a robust strategy for their introduction and protection throughout a multi-step synthesis. uef.fi

While the total synthesis of other complex quassinoids like bruceantin (B1667948) and quassin (B1678622) has been achieved, each quassinoid presents a unique set of problems. numberanalytics.com The specific combination of a contracted ring, multiple stereocenters, and a chlorine atom makes this compound a particularly challenging target that awaits a successful synthetic route.

Semisynthetic Approaches from Naturally Occurring Quassinoid Precursors

Given the difficulties of total synthesis, semisynthesis offers a more pragmatic route to obtaining rare natural products or their derivatives. This approach chemically modifies a more abundant, naturally occurring precursor. numberanalytics.com While no direct semisynthesis of this compound has been reported, studies on related quassinoids from its plant source, Eurycoma longifolia, demonstrate the viability of this strategy. researchgate.netcaldic.com

Eurycomanone (B114608), a major C20 quassinoid found in Eurycoma longifolia, has been successfully used as a starting material for semisynthesis. researchgate.netamegroups.org Researchers have prepared a series of acylated derivatives of eurycomanone to investigate their antimalarial properties. researchgate.net For instance, monoacylated and diacylated eurycomanone derivatives were synthesized through direct acylation using various acid chlorides. researchgate.net This work establishes a clear precedent for the chemical modification of abundant quassinoids from this plant.

The conversion of a C20 precursor like eurycomanone into a C18 quassinoid like this compound would be a much more complex transformation, requiring a skeletal rearrangement to contract the A-ring. However, the principle of leveraging readily available natural products from Eurycoma longifolia as starting points for chemical synthesis is well-established within the field. researchgate.net

Development of Synthetic Analogs and Structural Probes

The creation of synthetic analogs—molecules that are structurally similar but not identical to a natural product—is a cornerstone of medicinal chemistry, aimed at improving biological activity, reducing toxicity, or creating probes to study mechanism of action. mdpi.com

The development of analogs for the quassinoids of Eurycoma longifolia is exemplified by the semisynthetic work on eurycomanone. researchgate.net In one study, several 15-O-acyl- and 1,15-di-O-acyleurycomanones were synthesized to be evaluated as potential antimalarials. researchgate.net The results of this analog synthesis provided valuable structure-activity relationship (SAR) data. It was found that a monoacylated derivative (15-O-isovaleryleurycomanone) showed comparable antimalarial potency to the parent eurycomanone but with reduced toxicity. researchgate.net In contrast, the diacylated derivatives exhibited lower activity. researchgate.net

This research demonstrates how synthetic modifications can be used to generate analogs that help to understand which parts of the molecule are essential for its biological effect. While specific analogs of this compound have not been detailed, the strategies used for eurycomanone provide a clear blueprint for how such structural probes could be developed. By systematically modifying the structure of this compound, future research could identify key functional groups and potentially lead to the design of new agents with improved therapeutic properties.

Preclinical Pharmacological and Biological Activities of Eurycolactone B

In Vitro Cellular Efficacy Studies

In vitro studies provide the foundational understanding of a compound's biological activity at the cellular level. For Eurycolactone B, the available data is limited, with much of the research on Eurycoma longifolia focusing on more abundant quassinoids.

Cytotoxicity in Specific Cell Lines (e.g., HT1080, P-388)

Direct cytotoxic data for this compound against the human fibrosarcoma cell line (HT1080) and the murine leukemia cell line (P-388) is not extensively reported in publicly available scientific literature. However, studies on closely related compounds from Eurycoma longifolia provide some context. For instance, eurycomalactone (B1215533) has demonstrated cytotoxic effects against P-388 cells. nih.gov Additionally, various other compounds isolated from Eurycoma longifolia have shown cytotoxic activity against the HT1080 cell line. nih.gov

While specific IC50 values for this compound are not available, the general cytotoxic potential of quassinoids from Eurycoma longifolia is recognized. nih.gov It is important to note that the absence of specific data for this compound in these particular cell lines represents a gap in the current research landscape.

Anti-inflammatory Modulatory Activities

Some research indicates that this compound possesses anti-inflammatory properties. nih.gov Quassinoids as a class are known to be potent inhibitors of the transcription factor NF-κB, a key regulator of inflammatory responses. acs.org Studies on extracts of Eurycoma longifolia containing various quassinoids, including eurycomalactone, have demonstrated significant inhibition of nitric oxide production and the expression of inflammatory genes such as iNOS, IL-6, and COX-2 in lipopolysaccharide-activated RAW 264.7 cells. researchgate.netresearchgate.net While these findings are promising, detailed in vitro studies focusing specifically on the modulatory activities of isolated this compound are needed to fully characterize its anti-inflammatory potential and mechanism of action.

Anti-proliferative Effects in Relevant Cellular Models

The anti-proliferative effects of this compound have not been a primary focus of research, with more attention given to other quassinoids like eurycomanone (B114608). Eurycomanone has been shown to exhibit anti-proliferative activity against a range of cancer cell lines, including K-562 (chronic myelocytic leukemia), HL-60 (promyelocytic leukemia), and various solid tumor cell lines. nih.govijpsr.combioline.org.brresearchgate.net The anti-proliferative activity of the broader class of quassinoids from Eurycoma longifolia is well-documented. nih.gov Given the structural similarities among these compounds, it is plausible that this compound may also possess anti-proliferative properties, but specific experimental evidence is currently lacking.

Anti-parasitic Investigations

Screening for Other Preclinical Bioactivities

There is currently no publicly available scientific literature detailing the screening of this compound for other specific preclinical bioactivities beyond those mentioned above.

In Vivo Preclinical Efficacy Models for Biological Validation

As of the current available scientific literature, there are no published in vivo preclinical efficacy models that specifically investigate the biological validation of this compound for any of the aforementioned activities. In vivo studies have been conducted on crude extracts of Eurycoma longifolia and its more abundant constituents like eurycomanone, demonstrating anti-tumor and anti-inflammatory effects in animal models. nih.govijpsr.comnih.gov However, to understand the specific contribution and potential of this compound, dedicated in vivo studies using the isolated compound are necessary.

Rodent Models for Specific Pharmacological Responses

There is a notable absence of published research detailing the administration of isolated this compound to rodent models such as mice or rats to assess its specific pharmacological effects. While extracts of Eurycoma longifolia have demonstrated a range of activities in rodents, including anti-inflammatory, analgesic, and aphrodisiac effects, these findings cannot be directly attributed to this compound. nih.govnih.gov In fact, one in vitro study investigating the anti-inflammatory mechanism of E. longifolia constituents found that C18-type quassinoids, the class to which this compound belongs, were inactive as inhibitors of NF-κB, a key regulator of inflammation. acs.org However, this was not an in vivo study and does not preclude other potential biological activities.

Due to the lack of specific studies, no data is available on the pharmacological responses to this compound in rodent models.

Non-Rodent Mammalian Models for Broader Efficacy Assessment

A comprehensive review of scientific databases indicates that there are no published studies on the pharmacological or biological activities of this compound in any non-rodent mammalian models. Preclinical research in larger animal models is crucial for assessing broader efficacy and safety before human trials, but this stage of investigation has not been reached for this particular compound.

Consequently, there is no data to present regarding the effects of this compound in non-rodent mammalian models.

Molecular Mechanisms of Action of Eurycolactone B

Investigation of Cellular Signaling Pathway Modulation

The ability of a compound to modulate cellular signaling pathways is fundamental to its pharmacological effects. Key pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, are central to cellular processes like inflammation and are often targeted by natural products. nih.govnih.govcreative-diagnostics.com

Research into the activity of quassinoids isolated from Eurycoma longifolia has revealed distinct structure-activity relationships concerning the NF-κB pathway. nih.govacs.org Studies have demonstrated that while C19 and C20-type quassinoids are potent inhibitors of NF-κB, C18-type quassinoids, the class to which Eurycolactone B belongs, were found to be inactive. nih.govacs.orgresearchgate.net In a cell-based luciferase reporter gene assay, C18-type quassinoids did not exhibit discernible inhibitory effects on the NF-κB pathway when tested at a concentration of 30 μM. acs.orgresearchgate.net This finding specifically highlights that this compound does not appear to modulate the NF-κB signaling cascade, a point of distinction from other quassinoids like eurycomalactone (B1215533) (a C19 quassinoid) and eurycomanone (B114608) (a C20 quassinoid). acs.orgresearchgate.netresearchgate.net

Identification of Specific Molecular Targets and Ligand-Receptor Interactions

Identifying the direct molecular binding partners of a compound is crucial for understanding its mechanism of action. giffordbioscience.comwikipedia.orgnih.gov For this compound, the specific molecular targets and the details of its ligand-receptor interactions are not yet fully elucidated in the scientific literature.

While general anti-inflammatory and cytotoxic activities have been noted for compounds from Eurycoma longifolia, the precise proteins or receptors that this compound binds to to exert its effects have not been definitively identified. univpgri-palembang.ac.idresearchgate.net Research often focuses on broader classifications of compounds or crude extracts, leaving the specific interactions of individual molecules like this compound as an area for future investigation. publichealthinafrica.org The study of ligand-receptor binding, which involves measuring parameters like binding affinity (Kd), inhibition constants (Ki), and receptor occupancy, will be essential to map the direct interactions of this compound within the cell. giffordbioscience.comnih.gov

Analysis of Gene Expression and Protein Synthesis Modulation

The regulation of gene expression and protein synthesis is a critical downstream consequence of cellular signaling and drug-receptor interactions. ebi.ac.ukcore.ac.uk The effect of this compound on these processes is not yet specifically detailed in published research.

Computational and In Silico Mechanistic Insights

Computational methods, such as molecular docking, provide valuable predictions about the potential interactions between a ligand and a protein target. mdpi.comturkjps.orgeuropeanreview.org These in silico studies can guide further experimental validation and offer insights into potential therapeutic applications.

A molecular docking study investigated the binding potential of 30 bioactive compounds from Eurycoma longifolia, including this compound, against key viral proteins of SARS-CoV-2. imist.ma The study predicted the binding affinities of these compounds with the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), all of which are crucial for the viral life cycle. imist.ma this compound demonstrated favorable binding affinities for all three viral proteins, suggesting it may act as an inhibitor. imist.ma The specific binding energies are detailed in the table below.

| Viral Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Main Protease (Mpro) | -6.8 |

| Papain-Like Protease (PLpro) | -7.0 |

| RNA-dependent RNA Polymerase (RdRp) | -7.1 |

These in silico results highlight a potential antiviral mechanism for this compound by targeting multiple key SARS-CoV-2 enzymes. imist.ma However, these computational predictions require confirmation through in vitro and in vivo experimental studies. imist.ma

Structure Activity Relationship Sar of Eurycolactone B and Analogs

Identification of Key Structural Determinants for Biological Activity in C18 Quassinoids

The biological activity of quassinoids is intrinsically linked to their core picrasane (B1241345) skeleton, which undergoes extensive oxidative modifications. researchgate.net For the C18 class, to which Eurycolactone B belongs, specific structural features are determinants of their biological profile, although they are generally less studied than their C20 counterparts. researchgate.net

Key determinants for the activity of quassinoids in general include:

The Lactone Ring: A δ-lactone in ring D is a common feature and is often considered important for activity.

Oxygenation Pattern: The degree and position of oxygen-containing functional groups (hydroxyls, epoxides, ketones) across the molecule are critical. Quassinoids are typically heavily oxygenated. researchgate.net

Ring A and C Modifications: Modifications on rings A and C, such as the presence of double bonds or specific substituents, significantly influence potency and selectivity. nih.gov For instance, an α,β-unsaturated ketone in ring A has been associated with more potent cytotoxicity in some C20 quassinoids. sci-hub.st

C-15 Side Chain: The nature of the side chain at the C-15 position is known to be a major factor influencing the activity of many quassinoids. nih.govacs.org

While these are general principles for the broader quassinoid family, studies directly comparing C18 quassinoids to other classes have revealed important distinctions. In an assay for NF-κB inhibition, C19 and C20 quassinoids showed potent activity, whereas the C18 quassinoids tested were found to be inactive at a concentration of 30 μM. acs.org This suggests that the fundamental C18 carbon skeleton, as compared to the C19 and C20 scaffolds, may lack certain structural requirements for this particular biological target. The limited number of isolated C18 quassinoids—only six identified as of one review—has made in-depth SAR studies for this specific class challenging. sci-hub.stresearchgate.net

Influence of Chlorine Atom and Other Specific Functional Groups on Efficacy

This compound is distinguished by the presence of a chlorine atom at the C-3 position, a rare feature among natural quassinoids. benchchem.com The introduction of a chlorine atom into a molecule can profoundly alter its physicochemical properties and, consequently, its biological efficacy. eurochlor.org

Influence of the Chlorine Atom:

Lipophilicity and Membrane Permeation: Halogenation, including chlorination, generally increases a molecule's lipophilicity. nih.gov This can enhance its ability to cross biological membranes, potentially leading to better target engagement.

Electronic Effects: A chlorine atom acts as an electron-withdrawing group, which can alter the reactivity and binding interactions of nearby functional groups.

Binding Interactions: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules, which could be crucial for its mechanism of action.

While direct studies on the role of chlorine in this compound are scarce, research on other classes of compounds has shown that the presence and position of chlorine atoms can significantly enhance antimicrobial and antiproliferative activities. nih.gov For example, in chalcones, derivatives with a chlorine atom demonstrated improved pharmacological potential. nih.gov

Other Functional Groups: Beyond the chlorine atom, the efficacy of quassinoids is governed by a constellation of other functional groups. General SAR studies on various quassinoids indicate that activity is influenced by:

An epoxymethano bridge. nih.gov

The nature of modifications in the A ring. nih.govacs.org

The presence or absence of a sugar moiety. nih.gov

Comparative SAR Analysis with C19 and C20 Quassinoid Classes

Comparing the SAR of C18 quassinoids like this compound with the more extensively studied C19 and C20 classes highlights critical structural differences that dictate biological activity. researchgate.net Quassinoids are generally categorized into distinct groups based on the carbon atoms in their basic skeletons. mdpi.com

| Quassinoid Class | Carbon Skeleton | Key Structural Features | Reported Biological Activity (Example) | Reference |

| C18 (e.g., this compound) | 18-carbon backbone | Chlorine at C-3 (in this compound) | Inactive as NF-κB inhibitors at 30 μM | acs.org |

| C19 (e.g., Eurycomalactone) | 19-carbon backbone | Often feature complex rearrangements or lactone formations involving the extra carbon. | Potent NF-κB inhibitors (IC50 in low μM range) | researchgate.netacs.org |

| C20 (e.g., Bruceantin (B1667948), Eurycomanone) | 20-carbon backbone | Considered the most "typical" quassinoid skeleton. Often has an ester side chain at C-15. | Potent NF-κB inhibitors and cytotoxic agents. | acs.orgjst.go.jp |

A significant finding is the differential activity against NF-κB, a key regulator of inflammation and cell survival. C19 and C20 quassinoids isolated from Eurycoma longifolia were potent inhibitors, while C18 quassinoids were inactive in the same reporter gene assay. acs.org This strongly implies that the structural variations between these classes—namely the different carbon skeletons and the functionalities they allow—are crucial for this activity. The lack of a C-15 ester side chain or a different conformation imposed by the C18 framework could be responsible for the observed inactivity. The extensive research on C20 quassinoids has provided more detailed SAR insights for that class, but these may not be directly transferable to the C18 or C19 scaffolds due to the fundamental structural differences. researchgate.net

Rational Design of this compound Derivatives with Enhanced Activity or Selectivity

The rational design of new this compound derivatives is a prospective field, currently limited by the scarcity of SAR data for the C18 class. researchgate.net However, based on comparative SAR analysis and general chemical principles, several strategies could be envisioned to create analogs with potentially enhanced biological profiles.

Potential Design Strategies:

Modification of the Chlorine Atom:

Substitution: Replacing the chlorine with other halogens (fluorine, bromine) could fine-tune lipophilicity and electronic properties, potentially improving activity or altering selectivity.

Removal: Synthesizing a de-chloro analog would definitively establish the role of the chlorine atom in its biological activity.

Mimicking Features of Active Quassinoids:

Addition of Side Chains: Given the importance of the C-15 ester in many active C20 quassinoids, a key strategy would be to introduce ester or ether side chains at relevant positions on the this compound scaffold to see if activity can be conferred. nih.govacs.org

Ring A Modification: Introducing an α,β-unsaturated ketone into ring A, a feature known to enhance cytotoxicity in other quassinoids, could be a viable approach to increase potency. sci-hub.st

Skeleton Modification:

More complex synthetic efforts could focus on expanding the C18 skeleton to a C19 or C20 framework, essentially converting this compound into an analog of a more active class. This would provide deeper insights into the core structural requirements for activity.

The development of such derivatives, coupled with bioassay-guided screening, would be instrumental in overcoming the current knowledge gap in C18 quassinoid SAR and exploring the full potential of the this compound scaffold. nih.gov

Advanced Analytical Methodologies for Eurycolactone B Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of Eurycolactone B in various samples. jneonatalsurg.comscispace.com Method development is a critical process that aims to achieve reliable and accurate data. japsonline.com This involves a systematic approach to optimizing several parameters to ensure the method is suitable for its intended purpose. japsonline.comresearchgate.net

The development of a robust HPLC or UPLC method for this compound analysis typically involves several key stages: researchgate.net

Understanding Physicochemical Properties: A thorough understanding of the physicochemical properties of this compound is the foundation of method development. researchgate.net

Selection of Chromatographic Conditions: This includes the careful selection of the column, mobile phase, and detector. researchgate.net Reversed-phase chromatography is a commonly used technique in HPLC. scispace.com

Method Optimization: This stage involves fine-tuning the selected conditions to achieve the desired separation and sensitivity. researchgate.net

Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. researchgate.netresearchgate.net

UPLC, a more recent advancement, offers significant improvements over traditional HPLC in terms of speed, sensitivity, and resolution. japsonline.com The use of smaller particle sizes in UPLC columns leads to more efficient separations. japsonline.com

A typical UPLC method for the analysis of complex mixtures, which could be adapted for this compound, might utilize a C18 column with a gradient elution system. researchgate.netscirp.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector. researchgate.netscirp.org

Table 8.1.1: Typical Parameters for HPLC/UPLC Method Development

| Parameter | Description | Typical Selection for this compound Analysis |

| Stationary Phase (Column) | The material inside the column that interacts with the analyte. | C18, Phenyl columns researchgate.netjaptronline.com |

| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile, Methanol, Water with additives like formic acid or ammonium (B1175870) acetate (B1210297) japsonline.comjaptronline.com |

| Elution Mode | The technique used to pass the mobile phase through the column. | Gradient or Isocratic japsonline.comresearchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 1.0 mL/min japsonline.comresearchgate.net |

| Column Temperature | The temperature of the column during the analysis. | Ambient or controlled (e.g., 25-45°C) japsonline.comresearchgate.net |

| Detector | The device used to detect the analyte as it elutes from the column. | Photodiode Array (PDA), UV-Vis researchgate.netscirp.org |

| Injection Volume | The amount of sample introduced into the system. | 1 - 10 µL researchgate.net |

Validation of the developed method is a crucial step to ensure its reliability. jneonatalsurg.com This process involves demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include: researchgate.net

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. scispace.com

Forced degradation studies are also an integral part of method validation, helping to establish the stability-indicating properties of the method. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Detection, Identification, and Quantification in Complex Mixtures

Tandem mass spectrometry, often abbreviated as MS/MS or MS², is a powerful analytical technique used for the structural elucidation and quantification of compounds within complex mixtures. wikipedia.org When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it provides a highly selective and sensitive method for analyzing compounds like this compound. unileon.esdrugtargetreview.com

The process involves two stages of mass analysis. wikipedia.org In the first stage (MS1), ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org Ions of a specific m/z are then selected and fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). wikipedia.org This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification. wikipedia.org

UPLC-MS/MS has become a benchmark for quantitative analysis due to its high selectivity and sensitivity. drugtargetreview.com It is particularly useful for the analysis of biomolecules and complex natural product extracts. wikipedia.orgunileon.es The development of a UPLC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters. researchgate.net

Table 8.2.1: Key Parameters in UPLC-MS/MS Method Development for this compound

| Parameter | Description | Typical Settings for this compound Analysis |

| Ionization Source | The method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) mdpi.com |

| Ion Mode | The polarity of the ions being detected. | Positive or Negative researchgate.netnih.gov |

| Precursor Ion | The m/z of the intact molecule selected for fragmentation. | [M+H]⁺ or [M-H]⁻ |

| Product Ions | The m/z of the fragment ions generated from the precursor ion. | Specific to the structure of this compound |

| Collision Energy | The energy used to induce fragmentation of the precursor ion. | Optimized for each specific transition |

| Cone Voltage | The voltage applied to the sampling cone, which influences ion transmission. | Optimized for each specific analyte |

The use of Multiple Reaction Monitoring (MRM) is a common mode of operation in tandem mass spectrometry for quantification. researchgate.net In MRM, a specific precursor ion and one or more of its specific product ions are monitored. This highly selective technique significantly reduces background noise and improves the accuracy of quantification, especially in complex matrices like biological fluids or herbal extracts. researchgate.net

Research has demonstrated the successful application of UPLC-MS/MS for the analysis of related compounds in complex mixtures. For instance, methods have been developed and validated for the simultaneous quantification of various compounds in plasma and for the analysis of active ingredients in herbal preparations. unileon.esnih.gov These established methodologies can serve as a foundation for developing a specific and sensitive UPLC-MS/MS method for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Chemical Fingerprinting and Quality Control

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "chemical fingerprint" of a molecule based on its molecular vibrations. mdpi.comupi.edu These techniques are rapid, non-destructive, and require minimal sample preparation, making them valuable tools for the qualitative analysis and quality control of substances like this compound. mdpi.commeasurlabs.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. stellarnet.us The resulting spectrum shows absorption peaks corresponding to the vibrational frequencies of specific chemical bonds within the molecule. upi.edu This spectral fingerprint is unique to a particular compound and can be used for its identification. upi.edupressbooks.pub The FT-IR spectrum is typically divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is characteristic of the molecule as a whole. upi.edu

FT-IR has been successfully used for the chemical fingerprinting of complex herbal materials to ensure quality and authenticity. researchgate.net Studies have shown that FT-IR, combined with chemometric methods like Principal Component Analysis (PCA), can effectively differentiate between related species and assess the quality of raw materials and finished products. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light, usually from a laser. stellarnet.uscontractpharma.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). contractpharma.com This frequency shift corresponds to the vibrational energy levels of the molecule and provides a characteristic Raman spectrum. americanpharmaceuticalreview.com

A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. nih.gov Therefore, combining FT-IR and Raman spectroscopy provides a more complete vibrational profile of a molecule. nih.govedinst.com

Raman spectroscopy is particularly useful for the quality control of pharmaceuticals, as it can be used to identify raw materials, detect counterfeit products, and monitor polymorphic forms. horiba.comspectroscopyonline.com Its ability to provide real-time, in-line monitoring makes it a valuable tool in manufacturing processes. horiba.com

Table 8.3.1: Comparison of FT-IR and Raman Spectroscopy for this compound Analysis

| Feature | FT-IR Spectroscopy | Raman Spectroscopy |

| Principle | Measures the absorption of infrared radiation. stellarnet.us | Measures the inelastic scattering of monochromatic light. stellarnet.us |

| Selection Rule | Requires a change in the dipole moment during vibration. gatewayanalytical.com | Requires a change in the polarizability during vibration. gatewayanalytical.com |

| Sample Preparation | May require sample preparation, such as pelleting with KBr. pressbooks.pubresearchgate.net | Typically requires little to no sample preparation. gatewayanalytical.com |

| Sensitivity to Water | Strong water absorption can interfere with the spectrum. gatewayanalytical.com | Water is a weak Raman scatterer, making it suitable for aqueous samples. |

| Interference | Fluorescence can sometimes interfere with the Raman signal. gatewayanalytical.com | |

| Applications | Identification of functional groups, chemical fingerprinting. upi.eduresearchgate.net | Quality control, polymorph analysis, in-line process monitoring. horiba.comazom.com |

The combination of FT-IR and Raman spectroscopy offers a powerful approach for the comprehensive chemical fingerprinting and quality control of this compound, from raw material authentication to finished product analysis. edinst.com

Advanced NMR Techniques for Purity Assessment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic structure of organic molecules, including this compound. measurlabs.comnumberanalytics.com It provides information on the type, quantity, and connectivity of atoms within a molecule. measurlabs.com Advanced NMR techniques are particularly valuable for assessing the purity of a sample and for studying its three-dimensional conformation in solution. copernicus.orgnih.gov

Purity Assessment

Quantitative NMR (qNMR) is a direct and accurate method for determining the purity of a substance. nih.govmdpi.com Unlike chromatographic methods that provide a relative purity, qNMR can determine an absolute purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration. nih.gov The use of multiple, well-resolved peaks within the NMR spectrum of this compound can provide a comprehensive and statistically robust purity assessment. nih.gov Combining qNMR with traditional mass balance approaches can offer a higher level of confidence in the assigned purity value. nih.gov

Conformational Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. escholarship.org NMR spectroscopy provides a powerful tool to study the conformational preferences of molecules like this compound in solution. copernicus.org

One-dimensional ¹H NMR spectra can provide initial insights into conformational dynamics. copernicus.org For instance, the presence of multiple sets of signals for a single compound can indicate the slow exchange between different conformations, such as rotamers, on the NMR timescale. copernicus.org

Advanced two-dimensional (2D) NMR experiments are crucial for detailed conformational analysis. mdpi.comunimelb.edu.au

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), providing critical distance constraints for building a 3D model of the molecule. psu.edu

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used to measure through-space correlations, and it is particularly useful for molecules of intermediate size.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments reveal through-bond scalar couplings between protons, helping to establish the spin systems within the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate protons with directly attached (HSQC) or more distant (HMBC) heteronuclei, such as ¹³C, providing a complete picture of the molecular framework.

By combining the experimental data from these advanced NMR techniques with computational methods like molecular mechanics and molecular dynamics simulations, a detailed understanding of the conformational landscape of this compound can be achieved. psu.edu This knowledge is invaluable for understanding its structure-activity relationships. escholarship.org

Table 8.4.1: Advanced NMR Techniques for this compound Research

| NMR Technique | Information Provided | Application for this compound |

| Quantitative ¹H NMR (qNMR) | Absolute purity of the compound. nih.gov | Accurate purity determination for use as a reference standard. |

| NOESY/ROESY | Through-space proton-proton distances. psu.edu | Elucidation of the 3D structure and stereochemistry. |

| COSY/TOCSY | Through-bond proton-proton correlations. mdpi.com | Assignment of proton spin systems. |

| HSQC | One-bond proton-heteronucleus correlations. | Assignment of protonated carbons. |

| HMBC | Long-range proton-heteronucleus correlations. | Establishing the carbon skeleton and connectivity of functional groups. |

Future Research Directions and Translational Perspectives for Eurycolactone B

Comprehensive Elucidation of Remaining Biosynthetic Pathway Genes and Enzymes

The biosynthesis of quassinoids, including Eurycolactone B, is understood to originate from the oxidative degradation of triterpenoid (B12794562) precursors. nih.govacs.orgresearchgate.net However, the complete enzymatic cascade and the genes encoding these enzymes remain largely uncharacterized. researchgate.net A significant knowledge gap exists in understanding how the precursor triterpenoids are interconnected and transformed into the diverse array of quassinoid structures found in Eurycoma longifolia. researchgate.net

Future research must prioritize the identification and characterization of the specific enzymes—such as cytochrome P450s, dehydrogenases, and tailoring enzymes—responsible for the intricate cyclization, oxidation, and rearrangement reactions that form the this compound scaffold. Modern molecular techniques are essential for this endeavor. researchgate.net Techniques like gene silencing and heterologous expression in model organisms (e.g., yeast or Nicotiana benthamiana) can be used to validate the function of candidate genes identified through transcriptomic analysis. frontiersin.orgbiorxiv.org A complete understanding of the biosynthetic pathway is a prerequisite for metabolic engineering and synthetic biology approaches aimed at sustainable and high-yield production of this compound. mdpi.com

| Research Objective | Proposed Methodologies | Expected Outcome |

| Identify candidate genes | Transcriptome sequencing (RNA-seq) of E. longifolia root tissues. | A library of genes potentially involved in quassinoid biosynthesis. |

| Characterize enzyme function | Heterologous expression of candidate genes in microbial or plant systems followed by in vitro enzymatic assays. | Confirmation of specific enzymatic steps and intermediates in the pathway. |

| Validate gene roles in vivo | Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in E. longifolia cultures. | Understanding the definitive role of each gene in the overall biosynthetic pathway. |

| Map the complete pathway | Integration of genomic, transcriptomic, and metabolomic data. researchgate.net | A fully elucidated biosynthetic map from the triterpenoid precursor to this compound. |

Development of Scalable and Enantioselective Total Synthesis Strategies

The structural complexity of quassinoids, characterized by multiple stereocenters and a highly oxygenated polycyclic core, presents a formidable challenge for chemical synthesis. nih.govresearchgate.net While no total synthesis of this compound has been documented, strategies developed for other quassinoids provide a roadmap. benchchem.com Future efforts must focus on creating a synthetic route that is not only successful but also scalable and enantioselective, which is crucial for producing sufficient quantities for extensive biological testing and potential clinical development.

Bio-inspired strategies, such as skeletal reorganization, could simplify the retrosynthetic analysis of these complex molecules. nih.gov The development of novel C-C bond-forming reactions and late-stage functionalization techniques will be critical. researchgate.net For instance, strategies involving catalytic hydrogen atom transfer (HAT) have been shown to be effective in constructing the core motifs of quassinoids. acs.orgresearchgate.netacs.org The ultimate goal is a concise synthesis that minimizes steps and maximizes yield, making the production of this compound and its analogs economically viable. acs.org

| Synthetic Challenge | Potential Strategy | Key Methodologies |

| Polycyclic Core Construction | Convergent synthesis, annulation reactions. nih.govacs.org | Diels-Alder cycloaddition, Friedel-Crafts cyclization, radical cyclizations. nih.govbeilstein-journals.org |

| Stereocenter Control | Asymmetric catalysis, chiral pool synthesis. | Enantioselective catalysts, use of chiral starting materials, substrate-controlled reactions. nih.govrsc.org |

| Late-stage Functionalization | C-H activation, selective oxidation/reduction. | Directed C-H functionalization, development of chemoselective reagents. |

| Scalability | Process optimization, flow chemistry. | Minimizing protecting group manipulations, developing robust and high-yielding reaction conditions. acs.org |

Discovery of Novel Molecular Targets and Signaling Pathways

Initial research indicates that this compound possesses anti-inflammatory properties and may act as an inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway. nih.govmdpi.comresearchgate.net The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and apoptosis, and its inhibition is a target for various diseases, including cancer and inflammatory disorders. mdpi.comwjgnet.com While related quassinoids like eurycomanone (B114608) have been shown to inhibit NF-κB by preventing the phosphorylation of IκBα, the precise mechanism for this compound is not fully detailed. mdpi.comacs.org

Future research must move beyond confirming NF-κB inhibition to discover novel molecular targets and pathways modulated by this compound. This is essential for understanding its full therapeutic potential and potential side effects. Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, can identify direct protein binding partners. Further investigation into other major signaling cascades, such as MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways, is warranted to build a comprehensive picture of its mechanism of action. wjgnet.comnih.govresearchgate.net

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To unravel the complex biological effects of this compound, an integrated multi-omics approach is indispensable. x-mol.netresearchgate.net This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the cellular response to the compound. Such approaches have already been proposed and utilized to investigate the biosynthesis of compounds in E. longifolia. mdpi.comresearchgate.net

By treating relevant cell models (e.g., cancer cells, immune cells) with this compound and analyzing the subsequent changes across these different molecular layers, researchers can identify key perturbed networks and pathways. For instance, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify altered protein levels and post-translational modifications. Metabolomics can then provide insight into the downstream functional consequences by measuring changes in cellular metabolites. This systems-level understanding is crucial for identifying predictive biomarkers of response and elucidating mechanisms of action and potential toxicity. researchgate.netunivpgri-palembang.ac.id

| Omics Platform | Information Gained | Application to this compound Research |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identifying gene networks and pathways modulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Identifying direct protein targets and downstream signaling effects. |

| Metabolomics | Changes in the profile of small-molecule metabolites. | Understanding the functional metabolic consequences of target engagement. |

| Integrated Analysis | A systems-level view of the compound's effect. researchgate.net | Constructing a comprehensive mechanism of action and identifying biomarkers. |

Exploration of Synergistic Effects with Other Phytochemicals

Natural plant extracts contain a multitude of compounds that may act synergistically to produce a therapeutic effect greater than that of any single isolated compound. nuevo-group.comscialert.net Studies have suggested that standardized extracts of E. longifolia can exhibit higher activity than isolated quassinoids, pointing to potential synergistic or additive interactions between the various phytochemicals present, which include other quassinoids, alkaloids, and triterpenes. nih.govresearchgate.netscialert.net

Future investigations should systematically explore the potential synergistic effects of this compound when combined with other compounds from E. longifolia, such as eurycomanone and canthin-6-one (B41653) alkaloids. nih.gov Furthermore, exploring combinations with established therapeutic agents could reveal new treatment paradigms. For example, combining this compound with conventional chemotherapy drugs could potentially lower the required dosage of the toxic drug, reduce side effects, and overcome drug resistance. nuevo-group.comnih.gov These studies are critical for determining whether the optimal therapeutic application of this compound is as a single agent or as part of a multi-component mixture or combination therapy.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Eurycolactone B in novel isolates?

- Methodological Answer:

- Step 1: Perform high-resolution mass spectrometry (HRMS) to determine molecular formula (e.g., C₁₈H₂₃ClO₅ for this compound) and compare with literature values .

- Step 2: Use NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to assign stereochemistry. Key signals include the chlorine-substituted C-3 and α,β-unsaturated carbonyl at C-1 .

- Step 3: Cross-validate with X-ray crystallography or computational modeling (e.g., DFT) for absolute configuration.

- Critical Check: Compare spectral data with structurally similar quassinoids (e.g., Laurycolactone B) to resolve ambiguities .

Q. What experimental strategies are recommended for synthesizing this compound derivatives?

- Methodological Answer:

- Strategy 1: Modify the Baeyer-Villiger oxidation step (used in Eurycolactone C synthesis) to introduce functional groups at C-1 or C-3 .

- Strategy 2: Employ semi-synthetic approaches using natural precursors (e.g., Laurycolactone B) to retain core structural features while altering substituents .

- Validation: Use LC-MS and chiral chromatography to confirm purity and stereochemical integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer:

- Step 1: Replicate studies using standardized protocols (e.g., cell lines, assay conditions) to isolate variables (e.g., solvent effects, concentration ranges) .

- Step 2: Apply meta-analysis to compare datasets, identifying outliers or methodological inconsistencies (e.g., lack of positive/negative controls) .

- Step 3: Validate mechanisms via knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

- Example: Discrepancies in antiparasitic activity may stem from variations in parasite strains or assay endpoints .

Q. What frameworks guide the design of in vivo studies for this compound’s pharmacokinetic properties?

- Methodological Answer:

- Framework 1: Use the PICOT model to structure research questions:

- P (Population): Animal model (e.g., murine malaria).

- I (Intervention): this compound dosage regimens.

- C (Comparison): Standard antimalarials (e.g., artemisinin).

- O (Outcome): Parasite clearance rate, toxicity biomarkers.

- T (Time): Acute vs. chronic exposure timelines .

- Framework 2: Incorporate allometric scaling to extrapolate dosing from in vitro IC₅₀ values to in vivo models .

Q. How should researchers address gaps in structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer:

- Approach 1: Combine molecular docking (e.g., AutoDock Vina) with synthetic mutagenesis to map critical residues (e.g., chlorine at C-3) .

- Approach 2: Use QSAR models to predict bioactivity of novel derivatives, prioritizing compounds with improved LogP or polar surface area .

- Validation: Test top candidates in orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) .

Methodological Resources

- Data Reproducibility: Follow Beilstein Journal guidelines for experimental reporting, including raw spectral data in supplementary materials .

- Literature-Based Approaches: Use SciFinder or Reaxys to retrieve synthetic protocols and bioactivity datasets, prioritizing primary literature over reviews .

- Ethical Compliance: Obtain institutional approval for in vivo studies, adhering to ARRIVE guidelines for experimental design transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.